molecular formula C21H21N5O2S2 B276311 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone

Katalognummer B276311
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: VVLJDDWSXPCWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone is not fully understood. However, it is believed to exert its biological effects by interacting with specific target molecules, such as enzymes and receptors, in cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration and exposure time.

Zukünftige Richtungen

There are several future directions for the research on 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, the development of derivatives of this compound with improved properties and reduced toxicity is also an area of interest.

Synthesemethoden

The synthesis of 2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesis involves the reaction of 2-thiophenecarboxaldehyde with 2-(4-morpholinyl)ethylamine, followed by the addition of 2-mercapto-5H-[1,2,4]triazino[5,6-b]indole and acetic anhydride. The resulting product is purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Eigenschaften

Molekularformel

C21H21N5O2S2

Molekulargewicht

439.6 g/mol

IUPAC-Name

2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]-1-thiophen-2-ylethanone

InChI

InChI=1S/C21H21N5O2S2/c27-17(18-6-3-12-29-18)14-26-16-5-2-1-4-15(16)19-20(26)22-21(24-23-19)30-13-9-25-7-10-28-11-8-25/h1-6,12H,7-11,13-14H2

InChI-Schlüssel

VVLJDDWSXPCWTF-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)C5=CC=CS5)N=N2

Kanonische SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)C5=CC=CS5)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.